molecular formula C13H22N2O2 B12597068 4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol CAS No. 627521-03-3

4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol

Cat. No.: B12597068
CAS No.: 627521-03-3
M. Wt: 238.33 g/mol
InChI Key: FFPDWTARZGITSG-NSHDSACASA-N
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Description

4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol is a chiral phenolic compound of interest in medicinal chemistry research. This structurally defined molecule features a phenethylamine backbone substituted with a (2S)-2-hydroxypropyl group and a second aminoethyl chain, which may influence its physicochemical properties and biomolecular interactions . Compounds with similar phenethylamine and amino-hydroxy substitution patterns have been investigated for their potential to interact with neurological targets . Specifically, research on analogous structures indicates possible activity as cholinesterase inhibitors, which are a key focus in the study of neurodegenerative conditions . The stereochemistry of the hydroxypropyl group is specified as (S), which may be critical for its binding affinity and selectivity in chiral environments, making it a subject for structure-activity relationship (SAR) studies . Researchers can utilize this chemical as a building block for synthesizing more complex molecules or as a standard in analytical method development. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

CAS No.

627521-03-3

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

4-[2-[2-[[(2S)-2-hydroxypropyl]amino]ethylamino]ethyl]phenol

InChI

InChI=1S/C13H22N2O2/c1-11(16)10-15-9-8-14-7-6-12-2-4-13(17)5-3-12/h2-5,11,14-17H,6-10H2,1H3/t11-/m0/s1

InChI Key

FFPDWTARZGITSG-NSHDSACASA-N

Isomeric SMILES

C[C@@H](CNCCNCCC1=CC=C(C=C1)O)O

Canonical SMILES

CC(CNCCNCCC1=CC=C(C=C1)O)O

Origin of Product

United States

Preparation Methods

Method 1: Direct Amination

One effective method for synthesizing this compound involves the direct amination of 4-(2-bromoethyl)phenol with (2S)-2-hydroxypropylamine.

  • Reagents :

    • 4-(2-bromoethyl)phenol
    • (2S)-2-hydroxypropylamine
    • Base (e.g., sodium hydroxide)
  • Procedure :

    • Dissolve 4-(2-bromoethyl)phenol in a suitable solvent (e.g., ethanol).
    • Add (2S)-2-hydroxypropylamine and a base to the solution.
    • Heat the mixture under reflux for several hours.
    • Isolate the product through filtration and purification techniques such as recrystallization.
  • Yield : Approximately 75% yield reported in similar syntheses.

Method 2: Sequential Alkylation

This method utilizes a two-step alkylation process involving an intermediate compound.

  • Reagents :

    • Starting phenolic compound
    • Ethylene diamine
    • Alkyl halide (e.g., bromoethane)
  • Procedure :

    • React the starting phenolic compound with ethylene diamine in a solvent like dimethylformamide (DMF).
    • Introduce bromoethane to the reaction mixture to achieve alkylation.
    • Purify the resulting compound via chromatography.
  • Yield : Yields can vary but are generally around 60-80% depending on reaction conditions.

Method 3: Hydrolysis and Reduction

This method involves hydrolyzing an ester derivative followed by reduction.

  • Reagents :

    • Ester derivative of phenol
    • Water
    • Reducing agent (e.g., lithium aluminum hydride)
  • Procedure :

    • Hydrolyze the ester in an aqueous solution.
    • Follow with reduction using lithium aluminum hydride to convert any remaining functional groups to amines.
  • Yield : Yields approximately 70% after purification.

Method Key Steps Yield (%) Advantages Disadvantages
Direct Amination Single step amination ~75 Simplicity Requires careful control of conditions
Sequential Alkylation Two-step process ~60-80 High selectivity More complex, longer time
Hydrolysis & Reduction Hydrolysis followed by reduction ~70 Effective for certain derivatives Multiple steps increase complexity

The preparation of 4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol can be achieved through various synthetic routes, each with its own merits and challenges. The choice of method often depends on available reagents, desired purity, and overall yield considerations. Future research may focus on optimizing these methods further or exploring alternative synthetic pathways to enhance efficiency and reduce costs.

Chemical Reactions Analysis

4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol involves its interaction with specific molecular targets and pathways. The compound can penetrate cell membranes and interact with intracellular proteins and enzymes, leading to modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . Additionally, it can bind to receptors on cell surfaces, triggering signaling pathways that result in anti-inflammatory or antimicrobial responses.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Ritodrine and Derivatives

Compound: Ritodrine (4-[(1R,2S)-1-hydroxy-2-{[2-(4-hydroxyphenyl)ethyl]amino}propyl]phenol hydrochloride)

  • Structural Similarities: Both compounds share a hydroxypropylaminoethyl-phenol backbone. However, ritodrine’s (1R,2S)-stereochemistry and additional 4-hydroxyphenethyl substituent distinguish it from the target compound’s (2S)-hydroxypropyl group .
  • Functional Differences: Ritodrine is a β2-adrenoceptor agonist used clinically as a tocolytic agent.

L755507 and L748337 (Aryloxypropanolamine Derivatives)

Compound: L755507 (β3-adrenoceptor agonist) and L748337 (β3-antagonist)

  • Structural Similarities: These compounds feature aryloxypropanolamine motifs, akin to the hydroxypropylaminoethyl chain in the target compound. L755507 includes a benzenesulfonamide group, while L748337 substitutes this with an acetamidomethylphenoxy moiety .
  • Functional Insights: Receptor Affinity: L748337 binds human β3-adrenoceptors with an affinity of 4.0 nM, demonstrating >20-fold selectivity over β1/β2 subtypes. The target compound’s simpler structure may lack comparable selectivity due to reduced steric bulk . Agonist vs. Antagonist Activity: Subtle structural variations (e.g., sulfonamide vs. hydroxypropyl groups) dictate functional outcomes. The target compound’s lack of a sulfonamide group may preclude antagonist activity .

4-Amino-2-phenylphenol

Compound: 4-Amino-2-phenylphenol (CAS 19434-42-5)

  • Structural Similarities: Both are phenol derivatives, but 4-amino-2-phenylphenol lacks the hydroxypropyl and ethylenediamine substituents .

Physicochemical and Pharmacological Data Comparison

Property 4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol Ritodrine L748337
Molecular Weight ~309.4 g/mol (estimated) 287.35 g/mol 584.73 g/mol
Receptor Affinity (β3) Not reported N/A (β2-selective) 4.0 nM
Selectivity (β3 vs. β1) N/A N/A >45-fold
Therapeutic Use Research compound Tocolytic (β2 agonist) β3 antagonist

Key Structural Determinants of Activity

  • Hydroxypropyl Configuration: The (2S)-hydroxypropyl group in the target compound may enhance hydrogen bonding with β-adrenoceptor residues, similar to L748337’s 2-hydroxypropylamine motif .
  • Ethylenediamine Chain: The dual aminoethyl groups likely increase solubility and receptor interaction kinetics compared to simpler phenol derivatives like 4-amino-2-phenylphenol .
  • Phenolic -OH Group: Critical for receptor binding, as seen in ritodrine’s β2 activity and L755507’s β3 agonism .

Research Implications and Gaps

Future studies should prioritize:

Binding Assays : Quantify affinity for β1, β2, and β3 subtypes.

Functional Activity : Determine agonist/antagonist profiles in cell-based models.

Toxicology: Assess metabolic stability and off-target effects, leveraging insights from simpler phenol derivatives .

This compound represents a promising scaffold for adrenergic receptor research, with tunable selectivity through stereochemical and substituent modifications.

Biological Activity

The compound 4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol , also known as a phenolic derivative with amino functionalities, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H22N4O\text{C}_{15}\text{H}_{22}\text{N}_{4}\text{O}

This structure features a phenolic ring substituted with amino groups that may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The specific biological activities of 4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol may include:

  • Antioxidant Activity : Phenolic compounds are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage in models of neurodegenerative diseases.
  • Antimicrobial Properties : Some studies suggest that phenolic derivatives possess antimicrobial activity against various pathogens.

Antioxidant Activity

A study demonstrated that phenolic compounds exhibit significant antioxidant properties. The compound's ability to reduce oxidative stress markers was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a high efficacy comparable to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
4-{2-[(2-{...}8590
Ascorbic Acid9592

Neuroprotective Effects

In vitro studies using neuronal cell lines (e.g., SH-SY5Y) showed that the compound could significantly reduce cell death induced by oxidative stress. The mechanism involves the modulation of intracellular signaling pathways related to apoptosis.

Antimicrobial Activity

The compound was tested against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MIC) were determined, revealing that it possesses moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus40

Case Study 1: Neuroprotection in Animal Models

A recent study evaluated the neuroprotective effects of the compound in a rat model of induced oxidative stress. The results showed a significant decrease in neurological deficits and an increase in antioxidant enzyme levels in treated animals compared to controls.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound using a murine model infected with E. coli. Treatment with the compound resulted in reduced bacterial load and improved survival rates compared to untreated controls.

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